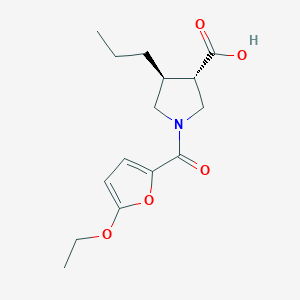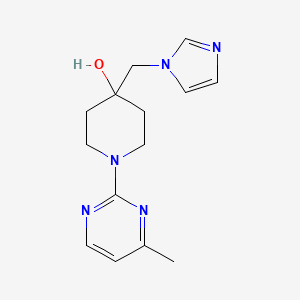![molecular formula C15H15ClN2O2 B5649008 (4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5649008.png)
(4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a broader class of chemicals that have garnered attention for their unique structural features and potential in various scientific and industrial applications. The presence of a chlorophenyl group alongside a hexahydrocyclohepta[d]imidazol ring suggests intricate synthetic routes and a complex array of physical and chemical behaviors.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that include the formation of imidazol rings, incorporation of chlorophenyl groups, and careful manipulation of functional groups to achieve the final compound. Techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry are typically employed for characterization. Density Functional Theory (DFT) calculations often aid in understanding the structural and electronic aspects of these molecules (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis via spectroscopic methods and computational chemistry provides insights into the compound's geometry, electronic structure, and reactivity. DFT calculations reveal equilibrium geometries, bonding features, and vibrational wave numbers, which are crucial for understanding the compound's chemical behavior and reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the electron-withdrawing effects of the chlorophenyl group and the electronic properties of the imidazol ring. Studies on similar compounds have investigated their participation in various chemical reactions, including cyclization, nucleophilic addition, and docking studies to understand their potential biological activity (Harano et al., 2007).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined through experimental methods. X-ray crystallography, for instance, offers detailed information on the molecular and crystal structure, enabling a deeper understanding of the compound's physical characteristics (Revathi et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are explored through both experimental and theoretical studies. Computational studies, such as DFT, provide valuable predictions of these properties, which are crucial for further applications of the compound (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-8-6-10(7-9-11)14(19)15-17-12-4-2-1-3-5-13(12)18(15)20/h6-9,20H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHLJYGYVWYFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-1H,4H,5H,6H,7H,8H-cyclohepta[D]imidazol-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B5648940.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5648946.png)

![5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)
![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5648994.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5649005.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5649006.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5649013.png)

![2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole](/img/structure/B5649042.png)
![1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)